Apixaban Metabolite 5 Methyl Ester is a significant metabolite of the anticoagulant drug apixaban, which is commercially known as Eliquis. Apixaban is primarily utilized for the prevention and treatment of various thromboembolic disorders, including deep vein thrombosis and nonvalvular atrial fibrillation. The metabolite itself plays a role in understanding the pharmacokinetics and pharmacodynamics of apixaban, particularly how the drug is processed within the body.
Apixaban was developed by Bristol-Myers Squibb and Pfizer, receiving approval from the U.S. Food and Drug Administration in December 2012. The compound is synthesized through various chemical reactions involving its precursors and has been studied extensively to understand its metabolic pathways, including the formation of its metabolites like the 5 methyl ester .
The synthesis of Apixaban Metabolite 5 Methyl Ester typically involves hydrolysis of apixaban followed by esterification processes. The primary synthetic routes can be summarized as follows:
A notable method for synthesizing Apixaban involves using diisopropylethylamine as a base during the reaction with ethyl chloroformate, which leads to high yields of the desired ester product . The reaction conditions are typically controlled at low temperatures (0-5 °C) to optimize yield and minimize side reactions.
The molecular structure of Apixaban Metabolite 5 Methyl Ester includes a piperidine ring, a phenyl group, and an ester functional group. The structural representation can be denoted as follows:
The compound exhibits features typical of esters, including a carbonyl group (C=O) adjacent to an alkoxy group (R-O). This configuration influences its solubility and reactivity in biological systems .
Apixaban Metabolite 5 Methyl Ester can participate in several chemical reactions:
The hydrolysis reaction typically requires an aqueous environment and can be catalyzed by acids or bases, leading to the regeneration of apixaban or other metabolites.
Apixaban functions as a direct inhibitor of factor Xa in the coagulation cascade, preventing thrombin generation and subsequent fibrin clot formation. The mechanism involves binding to both free and clot-bound factor Xa, effectively inhibiting its activity without requiring antithrombin III .
The metabolite's action may not directly influence coagulation but helps in understanding how apixaban's effects are modulated through metabolic processes.
Relevant data regarding these properties can inform on how Apixaban Metabolite 5 Methyl Ester behaves in various environments, including biological systems .
Apixaban Metabolite 5 Methyl Ester is primarily used in scientific research to study drug metabolism and pharmacokinetics. Understanding this metabolite aids in evaluating the safety and efficacy profiles of apixaban as well as its potential interactions with other medications. Additionally, it serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5